molecular formula C5H5NO4S B12671797 1-oxidopyridin-1-ium-2-sulfonic acid CAS No. 28789-68-6

1-oxidopyridin-1-ium-2-sulfonic acid

Katalognummer: B12671797
CAS-Nummer: 28789-68-6
Molekulargewicht: 175.16 g/mol
InChI-Schlüssel: JFWLUVJNISGVLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-oxidopyridin-1-ium-2-sulfonic acid is a chemical compound with the molecular formula C5H5NO3S It is a derivative of pyridine, where the nitrogen atom is oxidized, and a sulfonic acid group is attached to the second carbon of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxidopyridin-1-ium-2-sulfonic acid typically involves the oxidation of pyridine derivatives followed by sulfonation. One common method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfonic acid group . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids and sulfonating agents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the oxidation of pyridine derivatives in the presence of catalysts and controlled reaction conditions to achieve the desired product. The use of advanced techniques such as catalytic oxidation and sulfonation in a single step can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-oxidopyridin-1-ium-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: It can be reduced to its corresponding pyridine derivative.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can revert the compound to its pyridine derivative.

Wissenschaftliche Forschungsanwendungen

1-oxidopyridin-1-ium-2-sulfonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-oxidopyridin-1-ium-2-sulfonic acid involves its interaction with molecular targets through its sulfonic acid and oxidized nitrogen groups. These functional groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate biological pathways and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-oxidopyridin-1-ium-2-sulfonic acid is unique due to the presence of both the oxidized nitrogen and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

28789-68-6

Molekularformel

C5H5NO4S

Molekulargewicht

175.16 g/mol

IUPAC-Name

1-oxidopyridin-1-ium-2-sulfonic acid

InChI

InChI=1S/C5H5NO4S/c7-6-4-2-1-3-5(6)11(8,9)10/h1-4H,(H,8,9,10)

InChI-Schlüssel

JFWLUVJNISGVLW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=[N+](C(=C1)S(=O)(=O)O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.